

3-Chloro-N-methylaniline: A Toxicological and Hazard Assessment

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Compound of Interest

Compound Name: 3-chloro-N-methylaniline

Cat. No.: B1345671

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-N-methylaniline is an aromatic amine of significant interest in chemical synthesis and pharmaceutical development. As with many chlorinated aniline derivatives, a thorough understanding of its toxicological profile and associated hazards is paramount for ensuring safe handling and for predicting potential biological effects in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the available toxicological data and hazards associated with **3-chloro-N-methylaniline** and its close structural isomers. Due to a lack of specific quantitative toxicity studies on **3-chloro-N-methylaniline**, data from its close structural isomer, 3-chloro-2-methylaniline, is presented to provide an indication of its potential toxicity.

Hazard Identification and Classification

3-Chloro-N-methylaniline is classified as a hazardous substance with multiple routes of potential exposure leading to adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for **3-chloro-N-methylaniline**^[1]:

- H302: Harmful if swallowed
- H312: Harmful in contact with skin

- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation

The compound is designated with the "Warning" signal word, and the corresponding pictogram is an exclamation mark, indicating its potential to cause irritation and acute toxicity[1].

Toxicological Data

Quantitative toxicological data for **3-chloro-N-methylaniline** is not readily available in the public domain. However, data for the structurally similar compound, 3-chloro-2-methylaniline, provides valuable insight into the potential toxicity of this class of compounds.

Toxicological Endpoint	Test Species	Route of Administration	Value	Reference
LD50	Rat (male)	Oral	ca. 754 mg/kg bw	[2]
LD50	Rat	Oral	574 mg/kg	[3][4]
LD50	Rat (male)	Dermal	765 mg/kg bw	[2]
LC0	Rat (male)	Inhalation	> 1.76 mg/m ³ air (analytical)	[2]

Note: The data presented in this table is for 3-chloro-2-methylaniline and should be considered as an estimate for the toxicological profile of **3-chloro-N-methylaniline**.

Experimental Protocols

The toxicological data for chloroaniline derivatives are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)

The acute oral toxicity, which determines the LD50 value, is generally assessed in rodents, most commonly rats. The fundamental procedure involves the administration of a single dose of the test substance to a group of experimental animals^{[5][6][7]}.

- **Animal Selection:** Healthy, young adult rodents of a single sex (typically females) are used^[6].
- **Housing and Acclimatization:** Animals are housed in appropriate conditions with controlled temperature (around 22°C) and humidity (30-70%) and are acclimatized to the laboratory environment for at least five days prior to dosing^[6].
- **Dose Preparation and Administration:** The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred. The dose is administered by gavage using a stomach tube or a suitable intubation cannula^[6]. Animals are fasted overnight before dosing^[6].
- **Observation Period:** The animals are observed for a period of at least 14 days for signs of toxicity and mortality^{[6][7]}. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior^[8].
- **Data Analysis:** The LD50 is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals^[6]. Different OECD guidelines (420: Fixed Dose Procedure, 423: Acute Toxic Class Method, 425: Up-and-Down Procedure) offer various approaches to determine the LD50 while minimizing the number of animals used^[5].

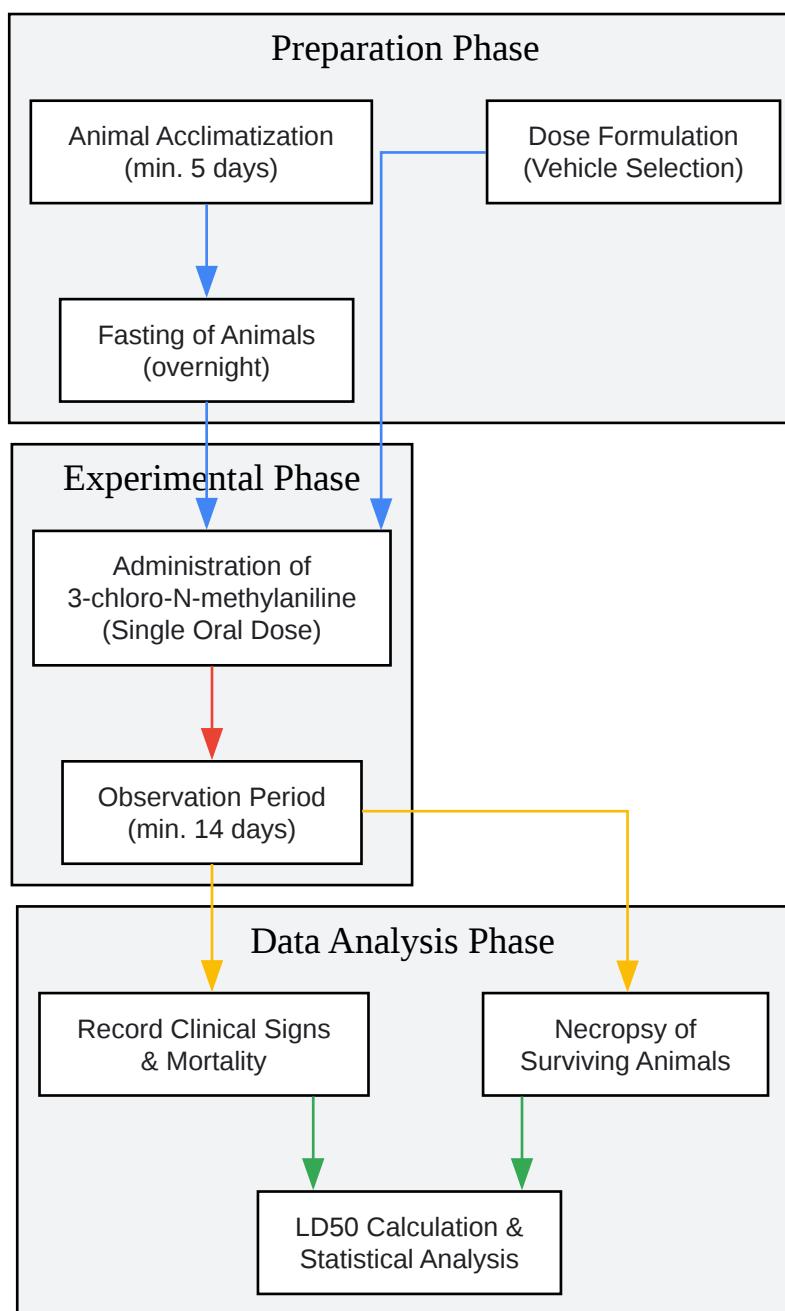
Genotoxicity: In Vivo Rat Hepatocyte DNA Repair Test

The potential for a chemical to cause genetic damage can be assessed using the in vivo rat hepatocyte DNA repair assay^[9]. This test evaluates the ability of a substance to induce DNA repair mechanisms in liver cells following exposure.

- Animal Treatment: The test substance is administered to rats, typically by gavage or intraperitoneal injection.
- Hepatocyte Isolation: After a set exposure time, the rats are anesthetized, and the liver is perfused to isolate the hepatocytes[10].
- Cell Culture and Radiolabeling: The isolated hepatocytes are cultured in the presence of a radiolabeled DNA precursor, such as tritiated thymidine ($[^3\text{H}]$ TdR).
- Measurement of DNA Repair: If the test substance has damaged the DNA, the cells will incorporate the $[^3\text{H}]$ TdR as they repair the damage. This unscheduled DNA synthesis (UDS) is quantified using autoradiography or liquid scintillation counting.
- Data Interpretation: A significant increase in UDS in the treated cells compared to control cells indicates that the substance is genotoxic.

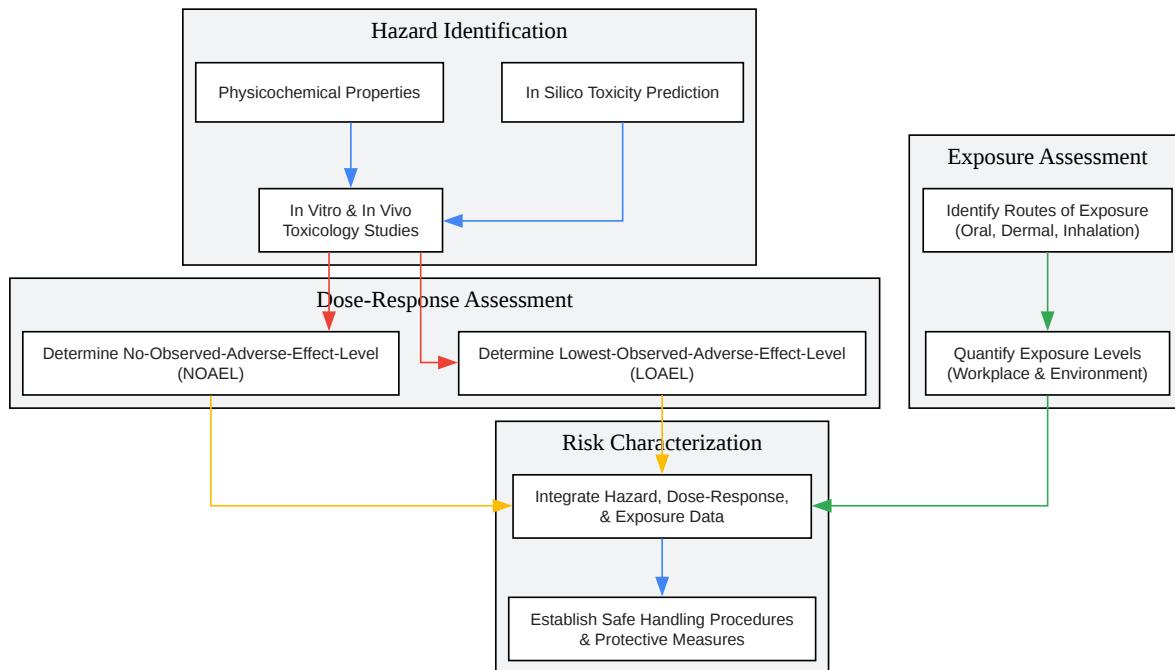
Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

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Caption: Workflow for a typical acute oral toxicity study.

Logical Flow of Hazard Identification and Risk Assessment

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Caption: Logical flow for chemical hazard and risk assessment.

Conclusion

3-Chloro-N-methylaniline presents a notable hazard profile, with potential for acute toxicity through oral, dermal, and inhalation routes, as well as skin, eye, and respiratory irritation. While specific quantitative toxicological data for this compound is limited, information from the close structural isomer 3-chloro-2-methylaniline suggests a moderate level of acute toxicity. Standardized testing protocols, such as those provided by the OECD, are crucial for generating reliable toxicological data for hazard classification and risk assessment. Researchers,

scientists, and drug development professionals should handle this compound with appropriate personal protective equipment and engineering controls to minimize exposure and mitigate potential health risks. Further studies are warranted to fully characterize the toxicological profile of **3-chloro-N-methylaniline**.

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